molecular formula C38H58O6 B14267340 Ethanedione, bis[3,4-bis(hexyloxy)phenyl]- CAS No. 138145-24-1

Ethanedione, bis[3,4-bis(hexyloxy)phenyl]-

Cat. No.: B14267340
CAS No.: 138145-24-1
M. Wt: 610.9 g/mol
InChI Key: CFEGAZCQTCNMFR-UHFFFAOYSA-N
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Description

Ethanedione, bis[3,4-bis(hexyloxy)phenyl]- is an organic compound with the molecular formula C38H58O6. It is a derivative of ethanedione, where the phenyl groups are substituted with hexyloxy groups at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanedione, bis[3,4-bis(hexyloxy)phenyl]- typically involves the reaction of 3,4-bis(hexyloxy)benzaldehyde with a suitable oxidizing agent. One common method is the use of potassium permanganate (KMnO4) in an alkaline medium. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired ethanedione derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethanedione, bis[3,4-bis(hexyloxy)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanedione, bis[3,4-bis(hexyloxy)phenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethanedione, bis[3,4-bis(hexyloxy)phenyl]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The pathways involved may include modulation of oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanedione, bis[3,4-bis(hexyloxy)phenyl]- is unique due to the presence of hexyloxy groups, which enhance its solubility and potential interactions with biological targets. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

138145-24-1

Molecular Formula

C38H58O6

Molecular Weight

610.9 g/mol

IUPAC Name

1,2-bis(3,4-dihexoxyphenyl)ethane-1,2-dione

InChI

InChI=1S/C38H58O6/c1-5-9-13-17-25-41-33-23-21-31(29-35(33)43-27-19-15-11-7-3)37(39)38(40)32-22-24-34(42-26-18-14-10-6-2)36(30-32)44-28-20-16-12-8-4/h21-24,29-30H,5-20,25-28H2,1-4H3

InChI Key

CFEGAZCQTCNMFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)OCCCCCC)OCCCCCC)OCCCCCC

Origin of Product

United States

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